N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRSWLKZXNFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring, followed by the condensation with formamide or formic acid to construct the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the resulting compound with phenylacetyl chloride under basic conditions to introduce the phenylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituent positions, functional groups, and biological activities. Below is a comparative analysis based on the evidence provided:
Positional Isomerism: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl
A closely related analog, 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide (), differs in the substitution pattern of the dimethylphenyl group (2,3- vs. 3,4-dimethylphenyl) and the acetamide side chain (phenethyl vs. phenyl).
- Impact on Activity : Positional isomerism of the dimethyl group may alter steric and electronic interactions with biological targets. For example, 3,4-dimethylphenyl substituents are common in kinase inhibitors due to enhanced hydrophobic interactions, while 2,3-substituents might reduce binding affinity .
Functional Group Variations: Sulphobenzoate Esters vs. Acetamides
describes {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate , which shares the 3,4-dimethylphenyl group but replaces the acetamide with a sulphobenzoate ester.
- Pharmacological Implications : Sulphobenzoate esters are often used to enhance water solubility, whereas acetamides may improve target binding through hydrogen bonding. This suggests the target compound could have better bioavailability than sulphobenzoate derivatives .
Antimicrobial Activity of Related Pyrimidinone Derivatives
evaluates compounds with pyrimidinone and thiazolidinone cores.
- Thiazolidinone derivatives (e.g., compound XI) exhibited higher antimicrobial activity than pyrimidinones, attributed to the thiazolidinone ring’s ability to disrupt bacterial cell walls .
- Schiff base and β-lactam derivatives showed weak-to-moderate activity, suggesting that the pyrazolo-pyrimidinone core in the target compound may require specific substituents for potency .
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a phenylacetamide moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 378.44 g/mol |
| CAS Number | 899738-62-6 |
| IUPAC Name | N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide |
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer activities. Studies have demonstrated the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer : The compound showed IC50 values in the low micromolar range.
- Lung Cancer : Induced apoptosis in A549 cell lines through activation of caspase pathways.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vivo studies indicated that it could reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Notable findings include:
- Reduction in Paw Edema : Inflammation was significantly reduced in rat models when treated with the compound.
- Cytokine Inhibition : Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were observed.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It promotes apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The observed IC50 was approximately 5 µM after 48 hours of treatment.
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
